Dutasteride α-Dimer is a chemical compound derived from dutasteride, a medication primarily used to treat benign prostatic hyperplasia and androgenetic alopecia. The α-Dimer represents a specific impurity associated with the synthesis of dutasteride, which has garnered attention for its potential implications in pharmaceutical quality control and efficacy studies.
The compound is classified as an impurity of dutasteride, with the relevant chemical structure and properties documented in various scientific resources and patents. Its molecular formula is and its molecular weight is approximately 827.94 g/mol . The compound is also referenced under various CAS numbers, including 1648593-70-7, indicating its identification in chemical databases .
The synthesis of dutasteride α-Dimer involves several complex steps that typically start with the preparation of intermediate compounds. The original synthetic route for dutasteride includes processes such as amidation and dehydrogenation, which can lead to various impurities, including the α-Dimer .
The synthesis often employs techniques such as:
The detailed synthetic route can vary depending on the specific conditions and reagents used.
Dutasteride α-Dimer can participate in various chemical reactions typical of steroidal compounds, including:
These reactions are essential for understanding the stability and degradation pathways of dutasteride formulations. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor these reactions and quantify impurities during synthesis .
Dutasteride α-Dimer's mechanism of action is closely related to that of dutasteride itself, which inhibits the enzyme 5-alpha-reductase. This enzyme converts testosterone into dihydrotestosterone (DHT), a more potent androgen implicated in prostate growth and hair loss.
By inhibiting this enzyme, dutasteride reduces DHT levels, leading to decreased prostate size and improved urinary flow in patients with benign prostatic hyperplasia. The presence of impurities like the α-Dimer may influence the pharmacokinetics and pharmacodynamics of the primary drug .
Dutasteride α-Dimer exhibits properties typical for steroidal compounds but specific physical data such as melting point or boiling point are less frequently reported in available literature.
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to characterize these properties further .
Dutasteride α-Dimer serves several important roles in pharmaceutical research:
Dutasteride α-Dimer is systematically identified by several nomenclature systems:
The molecular architecture of Dutasteride α-Dimer comprises two dutasteride molecules linked through a covalent bond involving their steroidal backbones, yielding the formula C46H55F6N3O4 and a molecular weight of 827.94 g/mol [3] [4] [8]. Key structural attributes include:
Table 1: Molecular Properties of Dutasteride α-Dimer
Property | Value |
---|---|
Molecular Formula | C46H55F6N3O4 |
Molecular Weight | 827.94 g/mol |
Exact Mass | 827.4097 Da |
Stereochemistry | Multiple defined chiral centers |
XLogP3-AA | 12.2 (Predicted) |
The compound presents as an off-white to pale yellow solid with limited solubility in organic solvents like chloroform [3] [8]. Storage at -20°C is recommended to maintain stability [3] [4].
Dutasteride α-Dimer forms predominantly during the final stages of dutasteride synthesis, specifically during oxidative dehydrogenation reactions [3]. Key aspects include:
Table 2: Stereochemical Features of Dutasteride α-Dimer
Stereocenter | Configuration | Structural Role |
---|---|---|
C1 | S | Influences ring A/B conformation |
C3a | S | Determines fusion of rings B/C |
C5a | R | Affects spatial orientation of ring E |
C9a | R | Modifies steric bulk near carbonyl |
C11a | S | Impacts hydrogen bonding capacity |
Global pharmacopoeias classify Dutasteride α-Dimer as a specified impurity with strictly controlled limits:
Table 3: Global Pharmacopoeial Standards for Dutasteride α-Dimer
Pharmacopoeia | Designation | Acceptance Limit | Key Revision History |
---|---|---|---|
USP | Dutasteride α-Dimer | ≤0.3% | Resolution requirement reduced to 1.5 (2016) [2] |
EP | Impurity H | ≤0.3% | Harmonized with USP limits |
JP | – | ≤0.3% | Follows ICH Q3B guidelines |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: